molecular formula C16H13NOS B14508686 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one CAS No. 64339-55-5

2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one

Cat. No.: B14508686
CAS No.: 64339-55-5
M. Wt: 267.3 g/mol
InChI Key: OUCLBFLBKVPYOF-UHFFFAOYSA-N
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Description

2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound is characterized by its unique structure, which includes a phenothiazine core with a methyl and prop-2-en-1-one substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the reaction of 10H-phenothiazine with appropriate alkylating agents. One common method includes the use of 2-bromo-1-phenylethanone as an alkylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phenothiazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Alkylated phenothiazine derivatives.

Scientific Research Applications

2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. Additionally, they can inhibit histamine receptors, providing antihistaminic effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Promethazine: An antihistaminic agent with a similar phenothiazine core.

    Chlorpromazine: An antipsychotic drug with structural similarities.

    Thioridazine: Another antipsychotic agent with a phenothiazine backbone.

Uniqueness

2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and prop-2-en-1-one groups differentiate it from other phenothiazine derivatives, potentially leading to unique pharmacological profiles and applications.

Properties

CAS No.

64339-55-5

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

2-methyl-1-phenothiazin-10-ylprop-2-en-1-one

InChI

InChI=1S/C16H13NOS/c1-11(2)16(18)17-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)17/h3-10H,1H2,2H3

InChI Key

OUCLBFLBKVPYOF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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